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molecular formula C13H14N2O3 B8285845 Ethyl N-(4-Cyano-benzoyl)-beta-alanine

Ethyl N-(4-Cyano-benzoyl)-beta-alanine

Cat. No. B8285845
M. Wt: 246.26 g/mol
InChI Key: USDDMDBTXIVGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576071B2

Procedure details

A suspension of ethyl β-alanine.HCl (2.81 g, 18.3 mmol) and 4-cyano-benzoyl chloride (3.03 g, 18.0 mmol) in DCM (30 mL) was stirred overnight at RT. The mixture was diluted with EtOAc, washed with aq. citric acid (3%), sat. aq. NaHCO3 and H2O. Drying (MgSO4) and evaporation of the solvent gave compound 2 (2.52 g, 56%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7])[CH3:2].Cl.[C:10]([C:12]1[CH:20]=[CH:19][C:15]([C:16](Cl)=[O:17])=[CH:14][CH:13]=1)#[N:11]>C(Cl)Cl.CCOC(C)=O>[CH2:1]([N:3]([C:16](=[O:17])[C:15]1[CH:19]=[CH:20][C:12]([C:10]#[N:11])=[CH:13][CH:14]=1)[CH2:4][CH2:5][C:6]([OH:8])=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCCC(=O)O
Step Two
Name
Quantity
2.81 g
Type
reactant
Smiles
Cl
Name
Quantity
3.03 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aq. citric acid (3%), sat. aq. NaHCO3 and H2O
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCC(=O)O)C(C1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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